molecular formula C8H8BrClN2O B1527291 5-Bromo-2-chloro-N-ethyl-nicotinamide CAS No. 1249312-18-2

5-Bromo-2-chloro-N-ethyl-nicotinamide

Cat. No.: B1527291
CAS No.: 1249312-18-2
M. Wt: 263.52 g/mol
InChI Key: CUWTXXCBCOLWCD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-ethyl-nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with bromo (Br) and chloro (Cl) substituents at the 5- and 2-positions, respectively, and an ethylamide group at the 3-position.

Properties

IUPAC Name

5-bromo-2-chloro-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWTXXCBCOLWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2-Hydroxynicotinic Acid

Conversion to 5-Bromo-2-chloronicotinoyl Chloride

The halogenated nicotinic acid intermediate is converted to the acid chloride using thionyl chloride (SOCl₂):

  • Refluxing the halogenated acid with excess thionyl chloride for about 30 minutes.
  • Careful control of temperature and reaction time is essential to avoid unwanted halogen displacement or decomposition.
  • The acid chloride is often used immediately due to its reactivity and instability.

This step is crucial to activate the carboxyl group for subsequent amidation.

Amidation to Form 5-Bromo-2-chloro-N-ethyl-nicotinamide

The acid chloride intermediate reacts with ethylamine to form the target amide:

  • The acid chloride is treated with ethylamine, usually in an aqueous or organic solvent system.
  • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
  • The amide product precipitates or can be extracted and purified by recrystallization.

This step yields the final compound, this compound, with high selectivity and purity.

Alternative and Related Synthetic Routes

One-Step Halogenation of Pyrimidine Derivatives

A recent patent (CN114591250A) describes a one-step synthesis of 5-bromo-2-chloropyrimidine involving:

  • Heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide catalysis.
  • Subsequent chlorination using phosphorus oxychloride and organic amine catalysis.

Though focused on pyrimidine rather than nicotinamide, this method demonstrates efficient halogenation strategies that could inspire optimization in nicotinamide synthesis.

Preparation of Related 5-Bromo-2-chlorobenzoic Acid

The preparation of 5-bromo-2-chlorobenzoic acid, a structurally related compound, involves bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sulfur-containing reducing catalysts to suppress impurities. This method achieves high purity (>99.5%) and yield (~85%) and illustrates the importance of catalyst choice and reaction conditions in selective halogenation.

Summary Table of Key Preparation Steps for this compound

Step No. Process Stage Reagents/Conditions Key Outcomes Reference(s)
1 Halogenation of 2-hydroxynicotinic acid Alkali-metal hypohalite (NaOCl, NaOBr), base (pH ≥ 12), 0-25°C Selective 5-bromo-2-hydroxy substitution
2 Removal of residual halogenating agents Reducing agent (e.g., sodium bisulfite) Prevents over-halogenation
3 Acidification and isolation Strong acid (HCl) Precipitation of 5-bromo-2-hydroxynicotinic acid
4 Conversion to acid chloride Thionyl chloride, reflux ~30 min Formation of reactive acid chloride
5 Amidation with ethylamine Ethylamine, mild conditions Formation of this compound Inferred from standard amidation chemistry and

Research Findings and Considerations

  • Selectivity and Yield: Maintaining alkaline conditions and controlled temperature during halogenation is critical to achieve selective substitution at the 5-position without over-halogenation or side reactions.
  • Halogen Exchange: Acid-catalyzed halogen displacement can alter halogen positions during acid chloride formation; controlling reaction conditions minimizes undesired substitutions.
  • Purification: Recrystallization and careful isolation steps are necessary to obtain high-purity final products, especially to remove positional isomers or impurities.
  • Environmental and Safety Aspects: Use of reducing agents to quench residual halogenating species reduces hazardous byproducts and improves safety in scale-up.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N-ethyl-nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is often an amine derivative.

  • Substitution: The major product is usually a substituted amide or ester.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-chloro-N-ethyl-nicotinamide has been utilized in several research domains:

1. Medicinal Chemistry

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes linked to inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against specific bacterial strains, although further research is needed to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Studies: In vitro assays on human cancer cell lines indicate anti-proliferative effects without significant cytotoxicity at therapeutic concentrations .

2. Agricultural Science

  • Post-Harvest Treatments: The compound has been explored for use in suppressing biological infestations in harvested produce, demonstrating potential as a natural pesticide or preservative agent .

3. Chemical Synthesis

  • Building Block for Complex Molecules: Its unique structure allows it to serve as a precursor for synthesizing more complex organic compounds, making it valuable in synthetic organic chemistry.

Case Studies and Research Findings

1. In Vitro Enzyme Inhibition Studies

  • A study demonstrated that this compound effectively reduced the activity of COX enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Efficacy

  • Initial findings indicate that the compound exhibits antimicrobial properties against certain strains of bacteria. However, comprehensive studies are necessary to establish its efficacy across a broader range of pathogens .

3. Cytotoxicity Assays

  • Research involving A549 lung adenocarcinoma cells revealed that while the compound has anti-proliferative effects, it does not induce significant cytotoxicity at concentrations that could be therapeutically beneficial .

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N-ethyl-nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in functional groups (esters, amides, sulfonamides) and substituent positions. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Source/Reference
5-Bromo-2-chloro-N-ethyl-nicotinamide C₈H₇BrClN₂O Not explicitly provided* Br (5), Cl (2), N-ethylamide (3) Inference from analogs
Methyl 5-bromo-2-chloronicotinate C₈H₅BrClNO₂ 264.49 Br (5), Cl (2), methyl ester (3)
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide C₁₁H₁₂BrClN₂O 303.58 Br (5), Cl (2), cyclopropylethylamide (4)
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₂₁H₁₈BrClN₂O₂S 501.80 Br (5), Cl (2), sulfonamide, naphthalene
5-Bromo-2-ethoxynicotinic acid C₈H₇BrClNO₃ 280.51 Br (5), Cl (2), ethoxy (6)

*Note: The molar mass of this compound can be inferred as ~278.51 g/mol (C₈H₇BrClN₂O).

Key Observations :

  • Functional Groups: Replacement of the ethylamide group with esters (e.g., methyl ester in ) reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.

Physicochemical Properties

While direct data on the target compound are sparse, comparisons can be drawn from analogs:

  • Solubility : Esters (e.g., methyl 5-bromo-2-chloronicotinate) are typically more lipophilic than amides, favoring organic solvents . Ethoxy-substituted derivatives (e.g., 5-bromo-2-ethoxynicotinic acid) may exhibit improved aqueous solubility due to the polar ethoxy group .
  • Thermal Stability : Amides generally exhibit higher melting points than esters due to stronger intermolecular hydrogen bonding. For example, substituted phenyl esters in had melting points ranging from 48–91°C, while amides (unreported here) are expected to exceed this range.

Biological Activity

5-Bromo-2-chloro-N-ethyl-nicotinamide (BECN) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BECN, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, featuring a bromine and chlorine atom substitution which may influence its biological interactions. Its molecular formula is C_8H_9BrClN_3O, and it has been synthesized for various pharmacological studies.

Biological Activity Overview

Anticancer Activity
Research has indicated that BECN exhibits significant anticancer properties. In vitro studies have shown that BECN can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound's mechanism appears to involve the disruption of cell cycle progression and induction of cell death pathways.

Table 1: Cytotoxic Activity of BECN Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.2Apoptosis induction
MEL-82.4Cell cycle arrest
U-9371.0DNA damage response

The biological activity of BECN is primarily attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. Studies suggest that BECN may inhibit specific kinases or enzymes critical for tumor growth. For instance, it has been shown to affect the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms.

Case Study: Inhibition of PARP1
In a recent study, BECN was tested for its inhibitory effects on PARP1 activity, which is known to be upregulated in several cancers. The compound demonstrated sub-micromolar potency against PARP1, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, BECN has shown promising antimicrobial activity against various pathogens. Preliminary assays have indicated that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of BECN

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
E. coli64 µg/mLBactericidal
S. aureus32 µg/mLBacteriostatic

Q & A

How can researchers optimize substitution reactions at the 5-bromo position of 5-Bromo-2-chloro-N-ethyl-nicotinamide?

Answer: Substitution reactions at the 5-bromo position can be optimized by selecting nucleophiles (e.g., NaN₃, NaOMe, KSCN) and reaction conditions (solvent, temperature, catalyst) based on steric and electronic factors. For example:

Reaction TypeReagents/ConditionsYieldReference
Azide SubstitutionNaN₃ in DMF, 80°C, 12h85–90%
Methoxy SubstitutionNaOMe with CuI in DMSO, 100°C, 24h70–75%
Thiol SubstitutionKSCN in DMF, 120°C, 6h80%

Lower yields at the 2-chloro position require harsher conditions (e.g., NH₃/EtOH at 150°C for 48h) due to reduced reactivity .

What strategies resolve contradictions in reported reactivity data for halogen substituents in nicotinamide derivatives?

Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic aromatic substitution vs. elimination). Researchers should:

  • Perform kinetic studies to identify rate-determining steps.
  • Use isotopic labeling (e.g., ²H, ¹⁵N) to track substituent effects.
  • Validate outcomes via HPLC-MS and ¹H/¹³C NMR to confirm product structures .
  • Apply DFT calculations to model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature vs. chlorine’s steric hindrance) .

What crystallographic methods are effective for determining the structure of this compound?

Answer: High-resolution single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is the gold standard. Key considerations:

  • Use low-temperature (100 K) data collection to minimize thermal motion.
  • Address potential twinning via SHELXD for structure solution .
  • Validate halogen positions using electron density maps and B-factor analysis .
  • Cross-reference with PubChem data (e.g., InChIKey: NUCDBHWIROOWTR-UHFFFAOYSA-N) for consistency .

How can structure-activity relationships (SAR) be evaluated for this compound in medicinal chemistry?

Answer:

Synthesize analogs : Modify substituents (e.g., replace Br with CF₃, adjust the ethyl group) .

Assay bioactivity : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Correlate electronic properties : Use Hammett constants (σ) to predict substituent effects on potency .

Validate pharmacophores : Perform molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Answer: Challenges include competing reactivity at Br (position 5) vs. Cl (position 2). Solutions:

  • Directing groups : Introduce temporary groups (e.g., pyridine N-oxide) to steer reactivity .
  • Transition metal catalysts : Use Pd/Cu systems for cross-coupling selectivity (e.g., Suzuki-Miyaura at Br) .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) favor SNAr at Br, while non-polar solvents may stabilize radical pathways .

What analytical techniques are critical for characterizing synthetic intermediates of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons) .
  • Mass spectrometry : HRMS for exact mass validation (expected [M+H]⁺: 277.12 g/mol) .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aryl halide vibrations .
  • Chromatography : HPLC-PDA to monitor reaction progress and purity (>95%) .

How do solvent effects influence reaction pathways in nicotinamide derivative synthesis?

Answer: Solvent polarity and coordination ability modulate mechanisms:

  • DMF/DMSO : Enhance SNAr via stabilization of transition states with high polarity .
  • EtOH/H₂O : Favor hydrolysis side reactions at the amide group.
  • THF : Promote organometallic pathways (e.g., Grignard additions) but may reduce nicotinamide solubility .
    Control experiments with solvent swaps (e.g., DMF → DCM) can isolate solvent-specific effects .

How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., dehalogenation or hydrolysis) .
  • Light exposure tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage protocols .

What computational methods aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C5-Br) and nucleophilic (C2-Cl) sites .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction barriers.
  • QSAR modeling : Corrogate substituent parameters (e.g., logP, molar refractivity) with experimental reactivity data .

How can contradictory biological activity data for nicotinamide analogs be reconciled?

Answer:

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., µM vs. nM ranges).
  • Target selectivity profiling : Use kinase inhibitor panels to identify off-target effects .
  • Metabolic stability tests : Check for in situ degradation (e.g., CYP450-mediated) that reduces apparent potency .
  • Statistical meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-N-ethyl-nicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-N-ethyl-nicotinamide

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